In Vivo Tumor Growth Suppression: Direct Comparison with Analog 3f
In a direct head-to-head comparison using an HCT116 colorectal cancer xenograft mouse model, tubulin inhibitor 26 (3c) and its analog 3f demonstrated distinct in vivo efficacies when administered orally at the same dose [1]. This provides a direct, quantifiable measure of how structural differences impact therapeutic outcome. The data confirms that even within a closely related chemical series, the in vivo performance is not interchangeable, underscoring the need for compound-specific selection [1].
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | 45.3% tumor growth suppression |
| Comparator Or Baseline | Analog 3f (58.9% tumor growth suppression) |
| Quantified Difference | 13.6 percentage points lower efficacy for 3c compared to 3f |
| Conditions | HCT116 xenograft mouse model; Oral dose of 25 mg/kg |
Why This Matters
This data is crucial for procurement decisions as it provides a direct, in vivo quantitative benchmark of the compound's efficacy, allowing researchers to select the analog with the appropriate level of potency for their specific therapeutic model.
- [1] Cui, Y.-J.; Ma, C.-C.; Zhang, C.-M.; Tang, L.-Q.; Liu, Z.-P. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry 2020, 187, 111968. View Source
